![molecular formula C6H10BrN3 B2480394 N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine CAS No. 1006471-52-8](/img/structure/B2480394.png)
N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N-substituted N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands and their complexes demonstrates the intricate methodologies employed in generating compounds with specific functional groups and structural frameworks. For instance, reactions involving Cobalt(II) with different substitution groups in N,N-bis((1H-pyrazol-1-yl)methyl)amine underlined the impact of N′-substitution on the formation of four-coordinate or five-coordinate complexes, showcasing the versatility of synthetic strategies in tailoring molecular geometries and coordination environments (Choi et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine reveals a range of coordination geometries and bonding environments. For example, Cobalt(II) complexes containing N-substituted ligands exhibited distorted tetrahedral and trigonal bipyramidal geometries, indicating the influence of ligand substitution on the overall molecular architecture (Choi et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving the synthesis of pyrazole derivatives highlight the reactivity and functional versatility of the pyrazole core. For instance, the transformation of non-symmetric trisubstituted pyrazole derivatives through fluorination steps underscores the compound's adaptability in forming new chemical entities with promising applications in drug discovery (Ivonin et al., 2015).
Applications De Recherche Scientifique
1. Coordination Chemistry
N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine derivatives have been used in the synthesis of Cobalt(II) complexes. These complexes exhibit unique structural properties and potential for use in polymerization reactions. For example, the Co(II) complex with N,N-bis((1H-pyrazol-1-yl)methyl)cyclohexanamine showed the highest activity for methyl methacrylate (MMA) polymerization, yielding poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index (Choi et al., 2015).
2. Antimicrobial Applications
This compound derivatives have been explored for their antimicrobial properties. A study synthesized and characterized various pyrazole derivatives, revealing their potential antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).
3. Synthesis of Bioactive Compounds
These derivatives are useful in the synthesis of bioactive compounds. An approach to synthesize (4-fluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines, which serve as promising building blocks in drug discovery and medicinal chemistry, demonstrates the versatility of these compounds in synthesizing biologically active molecules (Ivonin et al., 2015).
4. Materials Chemistry
This compound derivatives have applications in materials chemistry, especially in the synthesis of novel compounds with potential industrial applications. For instance, the synthesis of 3-phenyl-1H-pyrazole derivatives and their optimization for industrial production illustrate the role of these compounds in developing new materials (Liu et al., 2017).
5. Corrosion Inhibition
These derivatives have been used in the study of corrosion inhibition. A specific study explored the efficiency and adsorption behavior of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide as a surfactant at carbon steel/hydrochloric acid interfaces, showing significant applications in material protection (Tawfik, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-bromo-1-methylpyrazol-3-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-8-3-6-5(7)4-10(2)9-6/h4,8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXADAMCKVYOTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate](/img/structure/B2480312.png)
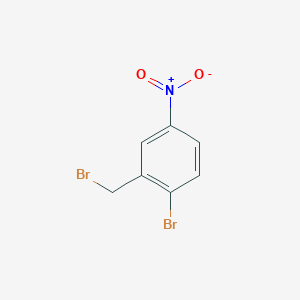
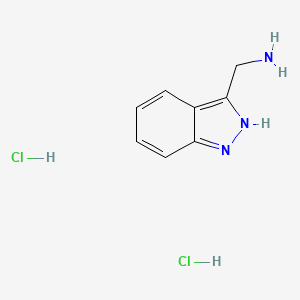
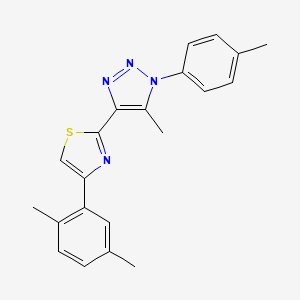
![N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide](/img/structure/B2480319.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2480320.png)
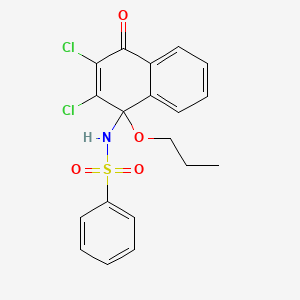
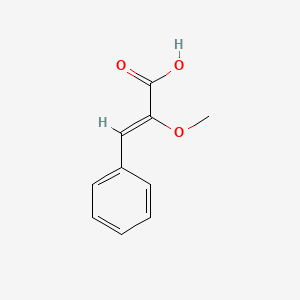
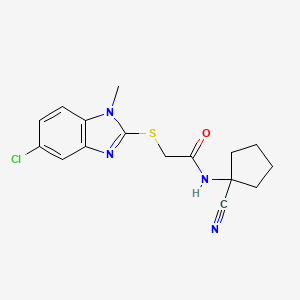

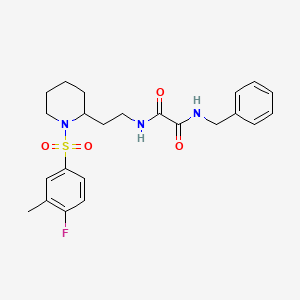
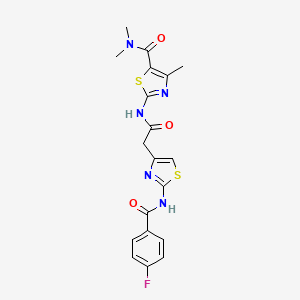
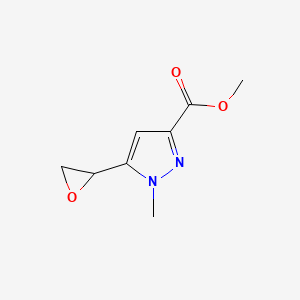
![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)